2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating effects, which may modulate electronic properties and receptor interactions.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-16(34)29-17-8-10-18(11-9-17)30-24(35)15-39-28-32-25-20-6-4-5-7-21(20)31-26(25)27(36)33(28)19-12-13-22(37-2)23(14-19)38-3/h4-14,31H,15H2,1-3H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXDSXODKJDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound through various studies and findings.
Structural Overview
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may interact with biological targets. The key components include:
- Pyrimido[5,4-b]indole core : Known for its role in various biological activities.
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Sulfanylacetamide linkage : May influence the compound's solubility and reactivity.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated submicromolar activity against melanoma and leukemia cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression:
- Kinase Inhibition : Preliminary studies suggest that it may act as a MEK1/2 inhibitor. In particular, it inhibited the proliferation of acute biphenotypic leukemia MV4-11 cells with an IC50 value around 0.3 µM .
- COX-II Inhibition : The compound has shown potential as a selective COX-II inhibitor, with IC50 values comparable to established drugs like Celecoxib .
The proposed mechanisms of action for this compound include:
- Binding to Target Proteins : The molecular structure allows for effective binding to specific proteins involved in cell signaling pathways.
- Modulation of Apoptosis Pathways : By influencing apoptotic pathways, the compound can lead to increased cancer cell death.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest, preventing cancer cells from proliferating.
Case Studies
Several case studies support the biological activity of the compound:
-
Study on Melanoma Cells :
- Objective: To evaluate the anticancer effects on melanoma xenografts.
- Findings: Significant tumor growth reduction was observed after treatment with the compound, indicating its potential as a therapeutic agent.
- Leukemia Cell Line Analysis :
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
Key Observations :
Key Observations :
- TLR4 Ligands : Pyrimidoindole derivatives in exhibit TLR4 agonist activity, with substituents like tert-butyl (Compound 32) showing moderate potency. The target compound’s 3,4-dimethoxyphenyl group may improve TLR4 binding due to enhanced π-stacking or hydrophobic interactions .
- Anti-Exudative Potential: Sulfanyl-acetamide derivatives in demonstrate anti-inflammatory activity, suggesting the target compound’s acetamide moiety could confer similar properties .
Table 3: Physicochemical Properties
Key Observations :
- Synthetic Routes : The target compound likely employs HATU-mediated amide coupling, as seen in , ensuring high yield and purity. This contrasts with diazonium salt coupling in , which is less applicable to pyrimidoindole systems .
- Solubility: The 4-acetamidophenyl group may improve aqueous solubility compared to alkyl-substituted analogues (e.g., Compound 32) or crystalline cyanoacetamides () .
Structure-Activity Relationship (SAR) Insights
- Pyrimidoindole Core : Essential for TLR4 interaction; modifications to the indole or pyrimidine rings reduce activity .
- 3-Substituents : Electron-rich groups (e.g., 3,4-dimethoxy) enhance target binding compared to phenyl or alkyl groups .
- Sulfanyl-Acetamide Linker : Critical for maintaining molecular rigidity and facilitating hydrogen bonding with biological targets .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step protocols, including:
- Construction of the pyrimido[5,4-b]indole core via cyclization reactions under reflux in polar solvents (e.g., DMF or DMSO) .
- Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, optimized at 60–80°C using catalysts like triethylamine .
- Final purification via column chromatography and validation using HPLC (≥95% purity) and NMR spectroscopy .
Q. How can researchers resolve discrepancies in NMR or IR spectral data during structural confirmation?
- For ambiguous NMR peaks (e.g., overlapping aromatic protons), employ 2D techniques like HSQC or HMBC to assign proton-carbon correlations .
- Use computational tools (e.g., density functional theory) to simulate spectra and compare with experimental data .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What analytical methods are recommended to assess purity and stability under physiological conditions?
- Purity: HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns; compare retention times with standards .
- Stability: Accelerated stability studies in buffers (pH 1–9) at 37°C, monitored via LC-MS over 48 hours to detect degradation products .
Advanced Research Questions
Q. What strategies are used to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Systematic substitution: Modify substituents on the dimethoxyphenyl or acetamidophenyl groups and evaluate bioactivity changes. For example, replacing methoxy with halogen groups alters lipophilicity and target binding .
- Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- In vitro assays: Compare IC₅₀ values in enzyme inhibition or cell viability assays to identify critical functional groups .
Q. How can researchers elucidate the compound’s mechanism of action when initial hypotheses conflict with experimental data?
- Target deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins in cell lysates .
- Gene knockout models: CRISPR-Cas9-mediated deletion of putative targets (e.g., PI3K/Akt pathway components) to assess functional dependency .
- Metabolomic profiling: Track changes in metabolic pathways via GC-MS or LC-MS to uncover off-target effects .
Q. What advanced techniques validate the compound’s 3D structure and crystallinity?
- X-ray crystallography: Grow single crystals via vapor diffusion (e.g., using methanol/water mixtures) and solve structures at 1.5–2.0 Å resolution .
- Dynamic light scattering (DLS): Monitor aggregation states in aqueous solutions to ensure monomeric stability for biological assays .
Methodological Considerations
Q. How should researchers design dose-response experiments to account for variable bioactivity across cell lines?
- Use a logarithmic concentration range (1 nM–100 µM) and normalize responses to positive/negative controls (e.g., staurosporine for apoptosis) .
- Apply Hill slope analysis to quantify efficacy (Eₘₐₓ) and potency (EC₅₀) in dose-response curves .
- Include redundancy (n ≥ 3 biological replicates) to mitigate cell line-specific variability .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
